An In-depth Technical Guide to 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical characteristics, a robust synthetic pathway, and its prospective applications, grounded in the established pharmacology of the quinoline scaffold.
Core Compound Analysis: Physicochemical Properties and Structural Features
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a complex organic molecule built upon a quinoline core. The quinoline ring system itself is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] The specific substitutions on this scaffold—a 3-isobutoxyphenyl group at the 2-position, a methyl group at the 6-position, and a reactive carbonyl chloride at the 4-position—impart distinct properties that dictate its utility.
The carbonyl chloride group is the most reactive site, making the compound an excellent acylating agent and a precursor for a wide array of derivatives.[3] It is highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, readily forming esters, amides, and other functionalities.[4] This reactivity, however, also means the compound is sensitive to moisture and requires careful handling under anhydrous conditions to prevent hydrolysis back to the corresponding carboxylic acid.[5]
The isobutoxyphenyl and methyl groups contribute to the molecule's lipophilicity and steric profile. These features can significantly influence its solubility in organic solvents and its interaction with biological targets, potentially enhancing membrane permeability and modulating binding affinity.[6]
Table 1: Physicochemical Properties of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
| Property | Value | Source |
| CAS Number | 1160253-97-3 | [7] |
| Molecular Formula | C21H20ClNO2 | [8] |
| Molecular Weight | 353.85 g/mol | [8] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Toluene) | Inferred |
| Reactivity | Highly reactive acylating agent; moisture-sensitive | [3][5] |
Synthetic and Purification Workflow
The synthesis of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride can be logically approached in two main stages: the construction of the core quinoline-4-carboxylic acid precursor, followed by its conversion to the final acyl chloride.
Stage 1: Synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid
A well-established and efficient method for constructing the quinoline-4-carboxylic acid core is the Pfitzinger reaction.[1][9] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.
Proposed Pfitzinger Reaction:
-
Reactants: 5-Methylisatin and 1-(3-isobutoxyphenyl)ethan-1-one.
-
Rationale: The 5-methylisatin provides the nitrogen atom and the eventual 6-methyl group on the quinoline ring. The acetophenone derivative provides the 2- and 3-positions of the quinoline ring, along with the desired 3-isobutoxyphenyl substituent.
-
Conditions: A strong base, such as potassium hydroxide, in a solvent like ethanol, often with heating to drive the reaction to completion.[10]
Caption: Pfitzinger reaction for precursor synthesis.
Stage 2: Conversion to Carbonyl Chloride
The conversion of the carboxylic acid to the highly reactive carbonyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose due to its efficiency and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, simplifying purification.[3][11]
Experimental Protocol: Synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
-
Preparation: All glassware must be thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.[11]
-
Charging the Flask: To the flask, add the precursor, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid (1.0 equivalent).
-
Solvent and Catalyst: Add an anhydrous, inert solvent such as toluene or dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[12]
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, typically 1.5 to 2.0 equivalents) to the stirred suspension at room temperature. The addition may be exothermic and should be done cautiously.[11]
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours, or until the reaction is complete. Reaction progress can be monitored by taking a small aliquot, quenching it with methanol to form the stable methyl ester, and analyzing by TLC or LC-MS.[11]
-
Work-up and Purification: After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude carbonyl chloride is often used directly in the next step without further purification due to its high reactivity. If necessary, purification can be attempted by distillation under high vacuum or recrystallization from an anhydrous solvent.
Caption: Workflow for carbonyl chloride synthesis.
Chemical Reactivity and Derivatization Potential
The primary utility of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride in a research context is as a reactive intermediate for creating diverse libraries of compounds. The carbonyl chloride is a powerful electrophile that readily reacts with a wide range of nucleophiles. This allows for the systematic modification of the 4-position of the quinoline scaffold, which is a key strategy in structure-activity relationship (SAR) studies.
Key Reactions:
-
Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common derivatizations in drug discovery, as the amide bond is stable and can participate in hydrogen bonding.
-
Ester Formation: Reaction with alcohols produces esters.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) can form ketones, attaching a new aryl group.
Caption: Derivatization pathways from the carbonyl chloride.
Potential Applications in Drug Discovery and Research
While specific biological data for 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride is not extensively published, the broader class of quinoline derivatives has demonstrated significant and diverse pharmacological activities. This provides a strong rationale for its use in screening campaigns.
-
Anticancer Research: Many quinoline derivatives have been investigated as anticancer agents.[10] They can act through various mechanisms, including the inhibition of kinases, topoisomerases, or cell cycle arrest. The title compound and its derivatives could be synthesized and screened against various cancer cell lines to identify potential hits.[10][13]
-
Antimicrobial Agents: The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[1] For instance, quinoline-benzothiazinone hybrids have shown potent activity against Mycobacterium tuberculosis.[1] Amide derivatives of the title compound could be evaluated for their antibacterial or antifungal properties.
-
Neuroprotective Effects: Some quinoline compounds have been explored for potential neuroprotective effects, which could be relevant in the context of neurodegenerative diseases.[4]
-
Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine. Novel quinoline-4-carboxamides have been discovered with potent, multistage antimalarial activity.[9]
The derivatization potential of the carbonyl chloride allows for the systematic exploration of the chemical space around the quinoline core. For example, creating a library of amides with diverse amine inputs can probe how different substituents at the 4-position affect binding to a biological target, such as the active site of an enzyme.
Caption: Hypothetical kinase inhibition mechanism.
Handling, Storage, and Safety
Given its high reactivity, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride requires specific handling procedures.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Storage: The compound must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent contact with moisture. A desiccator or a glove box is recommended for long-term storage.
-
Safety: The compound is likely corrosive and will react with water to release hydrogen chloride (HCl) gas. Avoid inhalation of dust or vapors and contact with skin and eyes.
References
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Kumar, A., et al. (2022). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. Archiv der Pharmazie, 355(11), e2200168. Available at: [Link]
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Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7689-7703. Available at: [Link]
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Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-3804. Available at: [Link]
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Hassan, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 180, 545-558. Available at: [Link]
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RSC Publishing (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
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Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
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Chemistry LibreTexts (2023). Conversion of carboxylic acids to acid chlorides. Available at: [Link]
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Reddit (2015). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. Available at: [Link]
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The Organic Chemistry Tutor (2024). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. YouTube. Available at: [Link]
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FooDB (2010). Showing Compound 6-Methylquinoline (FDB011115). Available at: [Link]
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ResearchGate (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Available at: [Link]
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MDPI (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4983. Available at: [Link]
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Chemistry Stack Exchange (2016). Carboxylic Acid to Acyl Chloride. Available at: [Link]
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National Center for Biotechnology Information (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2264. Available at: [Link]
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